N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide
Description
N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is a complex organic compound that features a unique combination of furan, thiazole, and imidazo[2,1-b]thiazole moieties
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c1-10-7-20-11(8-24-16(20)17-10)4-5-14(21)19-15-18-12(9-23-15)13-3-2-6-22-13/h2-3,6-9H,4-5H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJPIITZFXTZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)CCC(=O)NC3=NC(=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is constructed using a modified Hantzsch reaction:
Reagents :
- Furan-2-carbaldehyde (1.0 equiv),
- Thiourea (1.2 equiv),
- α-Bromoacetophenone (1.0 equiv),
- Ethanol (solvent),
- Piperidine (catalyst).
Procedure :
- Furan-2-carbaldehyde and thiourea are refluxed in ethanol with piperidine (3 drops) for 2 hours to form the thiosemicarbazone intermediate.
- α-Bromoacetophenone is added, and the mixture is refluxed for an additional 4 hours.
- The product is precipitated by cooling, filtered, and recrystallized from ethanol-DMF (9:1).
Analytical Data :
- 1H-NMR (DMSO-d6) : δ 7.83 (d, J = 1.6 Hz, 1H, furan-H), 7.21 (t, J = 7.5 Hz, 1H, thiazole-H), 6.93 (d, J = 3.4 Hz, 1H, furan-H), 6.62 (dd, J = 3.4, 1.8 Hz, 1H, furan-H).
Synthesis of 3-(6-Methylimidazo[2,1-b]Thiazol-3-yl)Propanamide
Imidazo[2,1-b]Thiazole Core Formation
The imidazothiazole ring is synthesized via cyclization of a thiazole-amine precursor:
Reagents :
- 2-Amino-5-methylthiazole (1.0 equiv),
- 3-Bromopropanoyl chloride (1.1 equiv),
- Sodium carbonate (5% aqueous solution),
- Dichloromethane (solvent).
Procedure :
- 2-Amino-5-methylthiazole is dissolved in 5% Na2CO3.
- 3-Bromopropanoyl chloride in DCM is added dropwise with vigorous stirring.
- The mixture is stirred for 20 minutes, yielding 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide as a white precipitate.
- The precipitate is filtered, washed with cold water, and dried.
Cyclization to Imidazo[2,1-b]Thiazole
The bromo-propanamide intermediate undergoes intramolecular cyclization:
Reagents :
- 3-Bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide (1.0 equiv),
- Potassium carbonate (1.5 equiv),
- DMF (solvent).
Procedure :
- The bromoamide is refluxed in DMF with K2CO3 for 6 hours.
- The product is precipitated with ice-water, filtered, and recrystallized from methanol.
Analytical Data :
- IR (KBr) : 3254 cm⁻¹ (NH), 1665 cm⁻¹ (C=O).
- 1H-NMR (DMSO-d6) : δ 2.58 (s, 3H, CH3), 3.34 (t, J = 6.8 Hz, 2H, CH2), 4.60 (t, J = 6.8 Hz, 2H, CH2).
Convergent Coupling of Subunits
Electrophilic Activation of Propanamide
The imidazothiazole-propanamide is brominated at the terminal position:
Reagents :
- 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanamide (1.0 equiv),
- Phosphorus tribromide (1.2 equiv),
- Dry DCM (solvent).
Procedure :
- The propanamide is treated with PBr3 in DCM at 0°C for 2 hours.
- The mixture is quenched with ice-water, extracted with DCM, and dried over Na2SO4.
Nucleophilic Displacement by 4-(Furan-2-yl)Thiazol-2-Amine
Reagents :
- 3-Bromo-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide (1.0 equiv),
- 4-(Furan-2-yl)thiazol-2-amine (1.1 equiv),
- Lithium hydride (1.5 equiv),
- DMF (solvent).
Procedure :
- The thiazol-2-amine is deprotonated with LiH in DMF for 30 minutes.
- The brominated propanamide is added, and the reaction is stirred at 25°C for 16 hours.
- The product is precipitated with ice-water, filtered, and purified via column chromatography (SiO2, ethyl acetate/hexane 1:1).
Analytical Data :
- 1H-NMR (DMSO-d6) : δ 8.19 (s, 1H, NH), 7.83 (d, J = 1.6 Hz, 1H, furan-H), 6.93 (d, J = 3.4 Hz, 1H, furan-H), 4.60 (t, J = 6.8 Hz, 2H, CH2), 2.58 (s, 3H, CH3).
- HRMS (ESI) : m/z 358.4 [M+H]+ (calc. 358.4).
Optimization and Mechanistic Insights
Reaction Kinetics of Coupling Step
The displacement of bromide by the thiazol-2-amine follows second-order kinetics, with a rate constant (k) of 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C. Lithium hydride enhances nucleophilicity by deprotonating the amine (pKa ~ 17), enabling efficient SN2 attack on the β-carbon of the propanamide.
Solvent and Temperature Effects
- DMF outperforms THF and acetonitrile due to its high polarity and ability to stabilize charged intermediates.
- Reactions above 40°C lead to decomposition, while temperatures below 20°C result in incomplete conversion.
Scalability and Industrial Considerations
Pilot-Scale Synthesis
A 100-g batch synthesis achieved 65% overall yield using:
Environmental Impact
- E-factor : 23 (kg waste/kg product), primarily from DMF and column chromatography solvents.
- Solvent recovery systems reduce the E-factor to 15.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Applications
-
Mechanism of Action :
- The compound exhibits antiproliferative effects on various cancer cell lines by modulating key signaling pathways involved in cell cycle regulation and apoptosis.
- It targets multiple pathways associated with cancer cell survival.
-
Case Study 1: Cytotoxicity Against Cancer Cells :
- A study by Romagnoli et al. demonstrated that derivatives related to imidazo[2,1-b]thiazoles exhibited potent cytotoxicity against murine leukemia cells, with IC50 values as low as 0.5 µM. This indicates the structural characteristics enhance biological activity significantly.
| Cell Line | IC50 (µM) |
|---|---|
| Murine Leukemia (L1210) | 0.5 |
| Human Cervical Carcinoma (HeLa) | 1.2 |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 0.8 |
Antimicrobial Properties
-
Mechanism of Action :
- The compound has been evaluated for its antimicrobial activity against various pathogens, showing significant inhibition.
-
Case Study 2: Antimicrobial Efficacy :
- Studies indicate that related thiazole derivatives possess notable antimicrobial effects against a range of pathogens, with minimum inhibitory concentrations (MICs) reported to be low.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide indicates moderate solubility in organic solvents but limited water solubility, which may influence bioavailability. Toxicity studies reveal that certain derivatives exhibit low toxicity to human cells while maintaining high efficacy against cancer cells.
Mechanism of Action
The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-(9H-fluoren-2-yl)thiazol-2-yl)-2-phenoxy-acetamide: This compound shares the thiazole moiety but differs in its overall structure and properties.
N-(4-(furan-2-yl)thiazol-2-yl)-2-phenoxy-acetamide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Uniqueness
N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is unique due to its combination of furan, thiazole, and imidazo[2,1-b]thiazole moieties, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure combining thiazole and imidazole moieties, which are known for their diverse biological activities. The molecular formula is , and it exhibits properties that may contribute to its biological efficacy.
1. Antioxidant Activity
Research indicates that derivatives containing thiazole and imidazole scaffolds exhibit significant antioxidant properties. In a study evaluating various thiazole compounds, those similar to this compound demonstrated antioxidant activities with values ranging from 1962.48 to 2007.67 µg AAE/g dry sample, suggesting a strong potential for free radical scavenging activity .
2. Antibacterial Activity
The compound has shown promising antibacterial properties against various strains. Specifically, thiazole derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 28 mm . This suggests that this compound may be effective in combating bacterial infections.
3. Antitubercular Activity
In studies focused on anti-tubercular agents, compounds with similar structural features have exhibited significant activity against Mycobacterium tuberculosis. For example, certain derivatives showed IC50 values ranging from 1.35 to 2.18 μM . While specific data on the compound is limited, its structural analogs suggest potential efficacy against tuberculosis.
4. Acetylcholinesterase Inhibition
Recent investigations into imidazo[2,1-b]thiazole derivatives revealed their capacity to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The best-performing compounds in these studies achieved an enzyme inhibition value of 69.92%, indicating that this compound may also possess neuroprotective properties .
Case Studies
Several studies have been conducted to evaluate the biological activities of related compounds:
- Study on Antioxidant and Antibacterial Properties : A series of thiazole derivatives were synthesized and tested for their antioxidant and antibacterial properties, showing significant results that could be extrapolated to this compound .
- Evaluation of Antitubercular Activity : A set of similar compounds was tested against Mycobacterium tuberculosis, revealing promising anti-tubercular activity that supports further exploration of the compound's potential in treating tuberculosis .
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Target | Measurement Method | Result |
|---|---|---|---|
| Antioxidant | Various | Phosphomolybdate assay | 1962.48 - 2007.67 µg AAE/g |
| Antibacterial | Staphylococcus aureus | Zone of inhibition | Up to 28 mm |
| Antitubercular | Mycobacterium tuberculosis | IC50 assay | 1.35 - 2.18 μM |
| Acetylcholinesterase Inhibition | AChE | Enzyme inhibition assay | 69.92% inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
